Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized by reacting 2-methylfuran with acetic anhydride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling of the Rings:
Final Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate can be compared with similar compounds such as:
Methyl 3-amino-1H-indole-2-carboxylate: Both compounds contain a carboxylate group and are used in the synthesis of complex molecules.
2-Acetyl-5-methylfuran: Shares the furan ring structure and is used in similar chemical reactions.
3-(5-Ethylfuran-2-yl)propanoyl chloride: A precursor in the synthesis of the target compound.
Properties
Molecular Formula |
C17H21NO4S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H21NO4S/c1-5-12-6-7-13(22-12)8-9-14(19)18-16-15(17(20)21-4)10(2)11(3)23-16/h6-7H,5,8-9H2,1-4H3,(H,18,19) |
InChI Key |
VLAVXCXXCHOCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Origin of Product |
United States |
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